molecular formula C18H25BN2O3 B1397796 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole CAS No. 1158680-98-8

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

Cat. No. B1397796
M. Wt: 328.2 g/mol
InChI Key: SXVSMJSODQLQDT-UHFFFAOYSA-N
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Description

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of this compound involves the use of transition metal catalysts. It is employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular formula of this compound is C18H25BN2O3 . The molecular weight is 328.21 . The structure includes a tetrahydro-pyran-2-yl group, a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group, and an indazole group .


Chemical Reactions Analysis

This compound is used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 480.0±35.0 °C . The predicted density is 1.19±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Structural Analysis and Molecular Features

The compound, often utilized as an intermediate in various chemical syntheses, exhibits significant importance in the structural analysis of 1H-indazole derivatives. Studies emphasize its synthesis and structural confirmation via various spectroscopic methods like FTIR, NMR, and MS, and single-crystal X-ray diffraction. The molecular structure and conformational analysis are rigorously examined, providing insights into its stability and the existence of stable and unstable conformers, as highlighted in a study by Ye et al. (2021) (Ye et al., 2021). Density Functional Theory (DFT) calculations further reinforce these findings, aligning the optimized molecular structure with the crystal structure determined experimentally. This exhaustive analysis sets the foundation for exploring the compound’s physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).

Luminescent Properties in Polymer Synthesis

Beyond structural analysis, the compound contributes to the field of materials science, particularly in the synthesis of luminescent materials. For instance, it plays a role in the synthesis of fluorene copolymers, which exhibit intriguing photoluminescent properties. These copolymers, synthesized via the Suzuki coupling reaction, are characterized by molecular weight determination, spectroscopic methods, and their luminescent behavior under different conditions. The findings demonstrate the compound’s utility in enhancing the material's optical properties, making it a valuable component in the development of novel luminescent materials (Cheon et al., 2005).

Role in Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the compound’s derivatives exhibit a wide range of biological activities, serving as a cornerstone in drug synthesis and optimization. This is evident in the discovery of potent compounds for the treatment of ER+ breast cancer, showcasing the compound’s pivotal role in generating pharmaceutical agents with promising therapeutic effects (Scott et al., 2020). Additionally, the compound facilitates the synthesis of various biologically active compounds, demonstrating its versatility and significance in drug development and optimization processes.

Future Directions

The compound has potential applications in the synthesis of heteroaryl scaffolds via Suzuki coupling reactions . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors . These applications suggest promising future directions in life science research and drug development.

properties

IUPAC Name

1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSMJSODQLQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124014
Record name 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

CAS RN

1158680-98-8
Record name 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
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1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
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1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
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1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
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1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
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1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

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